molecular formula C11H15NO3S B2616750 tert-butyl N-[(2-formylthiophen-3-yl)methyl]carbamate CAS No. 2172009-79-7

tert-butyl N-[(2-formylthiophen-3-yl)methyl]carbamate

Cat. No.: B2616750
CAS No.: 2172009-79-7
M. Wt: 241.31
InChI Key: JLAUULPUTHVZFZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-formylthiophen-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-formylthiophene-3-methyl . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2-formylthiophen-3-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[(2-formylthiophen-3-yl)methyl]carbamate has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-formylthiophen-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The pathways involved include the inhibition of enzyme activity and the alteration of protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(2-formylthiophen-3-yl)methyl]carbamate is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[(2-formylthiophen-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-11(2,3)15-10(14)12-6-8-4-5-16-9(8)7-13/h4-5,7H,6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAUULPUTHVZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(SC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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